![molecular formula C20H17N3O5S2 B2584919 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide CAS No. 681480-29-5](/img/structure/B2584919.png)
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms . The molecule also has methoxyphenyl and nitrophenyl groups attached to it .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the thiazolidine ring might undergo ring-opening reactions under certain conditions . The nitro group could be reduced to an amine, and the methoxy group could potentially undergo reactions involving the oxygen atom .
Scientific Research Applications
Antitumor Applications
Research has shown that compounds similar to 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide have potential in antitumor applications. For instance, a study by Horishny and Matiychuk (2020) details the synthesis of similar compounds, revealing moderate antitumor activity against various malignant tumor cells, with specific sensitivity in the UO31 renal cancer cell line Horishny & Matiychuk, 2020. Additionally, compounds from the thiazolidinone class, like the one , have been investigated for their antitumor activities, with some showing promising results against human cancer cell lines, as reported by Buzun et al. (2021) Buzun et al., 2021.
Antimicrobial and Antifungal Applications
These compounds also exhibit antimicrobial and antifungal properties. Patel et al. (2013) conducted a study on thiazolidinone derivatives, finding them to have antimicrobial activity Patel et al., 2013. Additionally, research by Baviskar, Khadabadi, and Deore (2013) synthesized a new series of thiazolidin-4-one derivatives, demonstrating potential antimicrobial agents Baviskar et al., 2013.
Applications in Photodynamic Therapy
Furthermore, the compound's structural class has been explored in the context of photodynamic therapy, particularly for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized a zinc phthalocyanine derivative, indicating its potential as a Type II photosensitizer in photodynamic therapy Pişkin et al., 2020.
Anti-Inflammatory Applications
In the field of anti-inflammatory research, compounds from the thiazolidinone class have shown promising results. A study by Incerti et al. (2018) on 4-thiazolidinone derivatives as MMP inhibitors suggests their potential in treating tissue damage and inflammation Incerti et al., 2018.
properties
IUPAC Name |
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-28-16-9-5-2-6-13(16)12-17-19(25)22(20(29)30-17)11-10-18(24)21-14-7-3-4-8-15(14)23(26)27/h2-9,12H,10-11H2,1H3,(H,21,24)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCCYCXZCAFFHP-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B2584838.png)
![1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2584842.png)
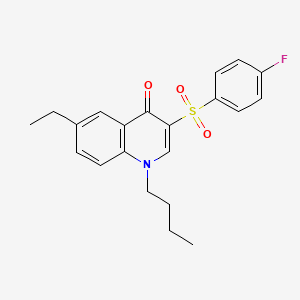
![N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide](/img/structure/B2584845.png)
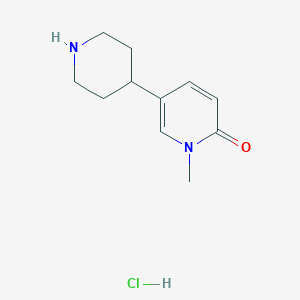
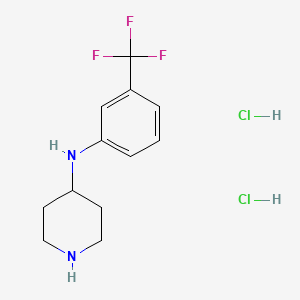

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2584850.png)
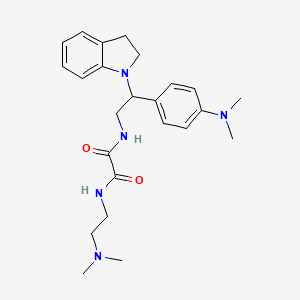

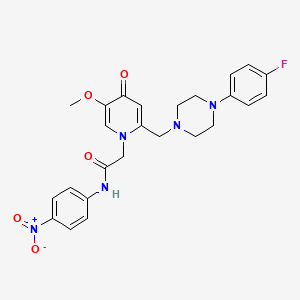
![Ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate](/img/structure/B2584855.png)
![1'-Benzyl-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2584857.png)
![N-(furan-2-ylmethyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2584859.png)